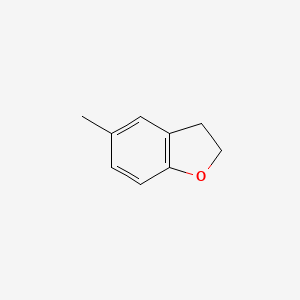

5-methyl-2,3-dihydro-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHBKXYPKCHVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347294 | |

| Record name | 5-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76429-68-0 | |

| Record name | 5-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methyl 2,3 Dihydro 1 Benzofuran and Analogues

Retrosynthetic Strategies for the 2,3-Dihydro-1-benzofuran Core

The construction of the 2,3-dihydro-1-benzofuran core can be approached through several retrosynthetic disconnections. A common strategy involves the formation of the C-O bond and a C-C bond in a single multicomponent annulation step, which offers a convergent approach to building molecular diversity. nih.govacs.org Traditional methods often rely on intramolecular reactions, such as phenol (B47542) alkylation, intramolecular carbene insertion, benzofuran (B130515) reduction, and ring contraction, which may require the pre-synthesis of complex starting materials. nih.gov

A prevalent retrosynthetic pathway involves the disconnection of the ether linkage and the C2-C3 bond, leading back to a substituted phenol and a two-carbon unit. For instance, a palladium-catalyzed heteroannulation of a 2-bromophenol (B46759) and a 1,3-diene represents a powerful convergent method for assembling the dihydrobenzofuran skeleton. nih.govacs.org Another key strategy is the intramolecular cyclization of a suitably functionalized phenol derivative. This can involve the cyclization of ortho-alkynylphenols or the reaction of phenols with diols. organic-chemistry.orgsyncatmeth.esorganic-chemistry.orgorganic-chemistry.org

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of 2,3-dihydrobenzofurans, offering high efficiency and selectivity. rsc.org Various metals, including palladium, copper, and ruthenium, have been successfully employed in these transformations.

Palladium-Catalyzed Heteroannulation Approaches

Palladium catalysis is extensively used for the construction of the 2,3-dihydro-1-benzofuran ring system. psu.edu A notable approach is the heteroannulation of 2-bromophenols with 1,3-dienes. nih.govacs.org This reaction addresses the challenges of traditional methods by allowing for a diverse range of coupling partners under unified conditions. nih.govacs.org The use of urea-derived ligands has been shown to outperform traditional phosphine (B1218219) ligands in these reactions, enabling the synthesis of structurally diverse dihydrobenzofurans. nih.govacs.org

The mechanism of this transformation typically involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination and insertion of the diene to form a π-allyl-palladium(II) intermediate. nih.gov Subsequent intramolecular nucleophilic attack by the phenolic oxygen leads to the formation of the dihydrobenzofuran ring. nih.gov

Recent advancements have also demonstrated the palladium-catalyzed annulation of alkenyl ethers with alkynyl oxime ethers to produce polycyclic dihydrobenzofurans. rsc.org Furthermore, enantioselective methods have been developed, such as the palladium-catalyzed reaction of aryl iodide-joined alkenes with o-alkynylanilines, to yield dihydrobenzofurans with high enantiomeric excess. rsc.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran (B1216630) Analogues

| Catalyst/Ligand | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Urea Ligand | 2-Bromophenols, 1,3-Dienes | 2,3-Dihydrobenzofurans | High | nih.govacs.org |

| Pd(OAc)₂ / CuCl₂ | Alkenyl Ethers, Alkynyl Oxime Ethers | Polycyclic Dihydrobenzofurans | 41-86% | rsc.org |

| Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | Aryl Iodide-Joined Alkenes, o-Alkynylanilines | Chiral Dihydrobenzofurans | 84-97% | rsc.orgnih.gov |

Copper-Catalyzed Ring-Closure Methodologies

Copper catalysts are also effective in promoting the synthesis of 2,3-dihydrobenzofurans. One-pot syntheses have been developed, for instance, by reacting substituted amines, salicylaldehydes, and calcium carbide in the presence of copper bromide to afford amino-substituted benzofurans. nih.gov Another strategy involves the copper-catalyzed reaction of salicylaldehyde-derived Schiff bases with alkenes to produce trifluoroethyl-substituted benzofuran derivatives. nih.gov

Copper-catalyzed cycloaddition reactions have also proven valuable. For example, the enantioselective [3+2] cycloaddition of quinone esters and substituted styrenes, catalyzed by a copper(II)/SPDO complex, yields 2,3-dihydrobenzofurans with excellent enantioselectivities. rsc.org

Ruthenium-Catalyzed Dehydrative C-H Alkylation and Cycloisomerization

Ruthenium catalysts offer unique pathways to 2,3-dihydrobenzofurans through dehydrative C-H activation and cycloisomerization reactions. A cationic ruthenium-hydride complex has been shown to catalyze the dehydrative C-H alkylation and alkenylation of phenols with alcohols. organic-chemistry.orgorganic-chemistry.org This method is environmentally friendly as it produces water as the only byproduct and tolerates a broad range of substrates. organic-chemistry.org When diols are used as the coupling partner, the reaction proceeds via a dehydrative C-H alkenylation followed by an annulation to deliver benzofuran derivatives. organic-chemistry.orgorganic-chemistry.org

Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols also provides an effective route to benzofurans and isochromenes with high chemo- and regioselectivity. organic-chemistry.org

Indium(III) Halide-Catalyzed Hydroalkoxylation Routes

Indium(III) halides, particularly InI₃ and InBr₃, have been identified as efficient catalysts for the intramolecular hydroalkoxylation of ortho-alkynylphenols to afford benzofurans. organic-chemistry.orgsyncatmeth.esorganic-chemistry.org The reaction proceeds with 5-endo-dig regioselectivity and tolerates a variety of functional groups on both the phenol and the alkyne. organic-chemistry.orgsyncatmeth.es Mechanistic studies, supported by DFT calculations, suggest that the reaction is initiated by the π-Lewis acid activation of the alkyne by the indium(III) catalyst, followed by nucleophilic attack of the phenol and subsequent protodemetalation. organic-chemistry.orgsyncatmeth.es It is proposed that the dimeric form of the indium halide, In₂I₆, plays a crucial role by enabling a double coordination with both the alkyne and the hydroxyl group, thereby lowering the activation energy. organic-chemistry.orgsyncatmeth.es

Electrochemical Synthesis and Transformations

Electrochemical methods provide a green and efficient alternative for the synthesis of benzofuran derivatives. nih.govresearchgate.net These methods often operate under mild conditions and avoid the use of harsh chemical oxidants or reductants. researchgate.netbeilstein-journals.org

One common electrochemical approach involves the oxidation of catechols in the presence of a nucleophile. nih.govresearchgate.netbeilstein-journals.org The electrochemically generated o-quinone undergoes a Michael addition reaction with a suitable nucleophile, such as a 1,3-dicarbonyl compound, to form an adduct. beilstein-journals.org This adduct can then be further oxidized and cyclize to yield the benzofuran ring system. beilstein-journals.org These syntheses have been successfully performed at carbon rod electrodes in undivided cells, often with high yields and purity. nih.gov

Another strategy is the anodic intramolecular cyclization of olefins. beilstein-journals.org For instance, the oxidation of an olefin with a tethered alcohol nucleophile can lead to the formation of various heterocyclic structures, including tetrahydrofurans. beilstein-journals.org This process is initiated by a single electron oxidation to generate a radical cation, which then cyclizes. Further oxidation and trapping by a nucleophile complete the formation of the product. beilstein-journals.org

Electrochemical Cross-Dehydrogenative Coupling (CDC) for Benzofuran Ring Formation

Electrochemical synthesis has surfaced as a powerful and sustainable tool in organic chemistry, providing an environmentally benign pathway for constructing complex molecular architectures under mild conditions. acs.orgnih.gov A notable advancement in this area is the development of intermolecular cross-dehydrogenative coupling (CDC) between phenols and β-dicarbonyl compounds to form benzofuran structures. nih.govrsc.org This electro-organic strategy obviates the need for traditional transition metals and external chemical oxidants, thereby minimizing reagent waste. nih.gov

The success of this methodology hinges on the judicious choice of electrolyte and solvent. For instance, the use of nBu4NBF4 as the electrolyte in conjunction with hexafluoroisopropanol (HFIP) as the solvent has proven critical for the cyclocondensation step. nih.gov HFIP plays a dual role by facilitating the anodic oxidation of the phenol and promoting the subsequent coupling and cyclization. rsc.org These electrochemical CDC reactions are scalable and have been demonstrated as a key step in the synthesis of medicinally relevant molecules. nih.gov Mechanistic studies indicate that the process involves anodic oxidation of the phenol to a radical cation, which then engages in a cyclization cascade. nih.govresearchgate.net

| Parameter | Role/Species | Significance | Reference |

|---|---|---|---|

| Electrolyte | nBu4NBF4 | Facilitates the electrochemical process. | nih.gov |

| Solvent | Hexafluoroisopropanol (HFIP) | Promotes anodic oxidation and cyclocondensation. | nih.govrsc.org |

| Reaction Type | Intermolecular Cross-Dehydrogenative Coupling | Forms C-O and C-C bonds in a single transformation. | nih.gov |

| Key Intermediate | Phenol Radical Cation | Initiates the cyclization cascade. | nih.govresearchgate.net |

Radical-Polar Crossover Cyclizations

A versatile and resource-economical approach to functionalized benzofurans involves electrochemical radical-polar crossover carbo-cyclizations. nih.gov This method leverages single-electron transfer (SET) to initiate the reaction, a process analogous to visible-light photocatalysis but with the advantage of tunable redox potentials and no requirement for expensive photocatalysts. nih.gov

In this strategy, readily accessible alkenyl-tethered arenediazonium salts are converted with the assistance of soft Lewis bases following an intramolecular radical carbo-cyclization. nih.gov This process has demonstrated a broad substrate scope, accommodating a variety of sensitive substituents. nih.gov The radical-polar crossover of organoborates has also emerged as a powerful tool, enabling the simultaneous formation of two carbon-carbon bonds. nih.gov This has been particularly effective for the stereoselective functionalization of strained-ring systems, providing access to tri-substituted five-membered carbo- and heterocycles. nih.gov

Linear Paired Electrolysis for Redox-Neutral Annulations

Linear paired electrolysis represents a significant innovation in electrosynthesis, enabling redox-neutral transformations that are often challenging with traditional single-electrode methods. acs.orgnih.gov This technique utilizes both the anode and cathode sequentially to achieve a balanced redox process. acs.orgacs.org A prime example is the redox-neutral [3 + 2] annulation of benzofurans with vinyldiazo compounds. acs.orgnih.gov

The mechanism proceeds through a radical-cation pathway. Anodic oxidation of the benzofuran generates a reactive radical cation intermediate. acs.org This intermediate then reacts with the vinyldiazo compound, and the reaction is completed by a cathodic reduction step. acs.org This method delivers polycyclic heteroaromatic compounds with high regio- and diastereoselectivity under mild conditions. acs.orgnih.gov The crucial roles of both electrodes in this process have been elucidated through mechanistic investigations, including cyclic voltammetry and in situ electrochemical mass spectrometry. acs.orgnih.gov This approach has also been extended to the dearomative annulation of benzofurans, yielding highly functionalized fused indolines and dihydrobenzofurans. rsc.org

| Methodology | Key Feature | Typical Reactants | Product Type | Reference |

|---|---|---|---|---|

| Electrochemical CDC | Metal- and oxidant-free C-O and C-C bond formation. | Phenols and β-dicarbonyl compounds. | Substituted benzofurans. | nih.govrsc.org |

| Radical-Polar Crossover | Tunable redox potentials without photocatalysts. | Alkenyl-tethered arenediazonium salts. | Functionalized benzofurans. | nih.gov |

| Linear Paired Electrolysis | Redox-neutral annulation using both electrodes. | Benzofurans and vinyldiazo compounds. | Polycyclic heteroaromatics. | acs.orgnih.gov |

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions provide a powerful and atom-economical means to construct the 2,3-dihydro-1-benzofuran ring system. These methods often involve the formation of key bonds from a single precursor, leading to high efficiency and selectivity.

Cyclization of ortho-Hydroxyacetophenone Derivatives

The cyclization of ortho-hydroxyacetophenone derivatives is a well-established route to benzofurans. jocpr.com Ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization to yield benzofurans. jocpr.com Another approach involves the synthesis of ortho-hydroxyacetophenone derivatives from Baylis-Hillman acetates and active methylene (B1212753) compounds, which can then be further transformed into benzofuran structures. researchgate.net

Intramolecular Carbene Insertion Strategies

Intramolecular C-H insertion reactions of rhodium carbenes have proven to be a highly effective method for the synthesis of 2,3-dihydrobenzofuran derivatives. nih.gov These carbenes can be generated from precursors such as N-sulfonyl-1,2,3-triazoles, leading to good to excellent yields of the desired products. nih.gov This strategy has been successfully applied to the synthesis of various asymmetrically substituted 2,3-dihydrobenzofurans. nih.govrsc.org For instance, fluoroalkyl N-triftosylhydrazones serve as effective carbene precursors for the intramolecular insertion into the α-C(sp3)–H bond of an ether, yielding fluoroalkyl-substituted 2,3-dihydrobenzofurans with high diastereoselectivity and enantioselectivity. nih.govrsc.org Palladium-catalyzed intramolecular carbene insertion reactions have also been developed for the synthesis of 2,2,3-trisubstituted dihydrobenzofurans from 2-hydroxyphenyl-substituted enones and diazo compounds. rsc.org

| Catalyst | Carbene Precursor | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Rhodium | N-sulfonyl-1,2,3-triazoles | Intramolecular sp3 C-H insertion. | 2,3-disubstituted dihydrobenzofurans. | nih.gov |

| Rhodium | Fluoroalkyl N-triftosylhydrazones | Asymmetric intramolecular insertion into α-C(sp3)–H bond of ether. | Asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans. | nih.govrsc.org |

| Palladium | Diazo compounds | Intramolecular condensation with 2-hydroxyphenyl-substituted enones. | 2,2,3-trisubstituted dihydrobenzofurans. | rsc.org |

Rearrangement Reactions of Hydroxy Analogs

Rearrangement reactions of 3-hydroxy-2,3-dihydrobenzofuran analogs offer a unique pathway to substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org For example, 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols, formed from the reaction of 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles, can undergo a zinc bromide-promoted rearrangement. arkat-usa.org This rearrangement results in the migration of an alkyl group to afford 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org Similarly, silver nitrate (B79036) or BF3·Et2O can catalyze the 1,3-allylic rearrangement of 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans to the corresponding 2-substituted benzofuran derivatives. acs.org

Stereoselective Synthesis of Chiral 2,3-Dihydro-1-benzofuran Systems

The creation of chiral 2,3-dihydro-1-benzofuran systems with specific stereochemistry is a key area of research. The focus has been on developing methods that provide high enantioselectivity and diastereoselectivity.

Asymmetric Catalysis for Enantioselective Cyclization

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of 2,3-dihydro-1-benzofurans. Various catalytic systems, including metal-based and organocatalysts, have been effectively used.

Recent research has demonstrated the use of rhodium(III) catalysis for the C-H activation of N-phenoxyacetamides and subsequent carbooxygenation of 1,3-dienes to construct dihydrobenzofurans. organic-chemistry.org This redox-neutral [3+2] annulation method shows good functional group compatibility and has been applied to asymmetric synthesis. organic-chemistry.org Similarly, palladium-catalyzed intramolecular cyclization of phenols is a known method for creating these structures. nih.gov A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, using a TY-Phos ligand, yields chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

Copper-catalyzed methods have also been developed. A Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene (B11656) derivatives provides 2-aryl-2,3-dihydrobenzofuran scaffolds with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net Furthermore, a one-pot cascade reaction involving rhodium-catalyzed C-H functionalization and organocatalyzed oxa-Michael addition allows for the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans. acs.org This method can produce all four stereoisomers by selecting the appropriate combination of two chiral catalysts. acs.org

Organocatalysis offers a metal-free alternative. Chiral phosphoric acids have been used to catalyze the [3+2] cyclization of azoalkenes with indoles to produce pyrroloindolines, a related heterocyclic system, with high enantioselectivity. beilstein-journals.org Cinchona alkaloids and their derivatives, such as squaramides, are effective catalysts for various asymmetric transformations. nih.govresearchgate.netacs.org For instance, a modified cinchona alkaloid catalyzes the asymmetric dearomative cycloaddition between 2-nitrobenzofurans and isatin-derived Morita-Baylis-Hillman carbonates to give cyclopenta[b]benzofuran derivatives with excellent diastereo- and enantioselectivity. researchgate.net

A highly enantio- and diastereoselective [4+1] annulation has been developed using in situ generated ammonium (B1175870) ylides and o-quinone methides. nih.gov The use of quinidine (B1679956) as a chiral amine leaving group resulted in high enantiopurity (99:1 e.r.). nih.gov

Table 1: Asymmetric Catalytic Methods for Dihydrobenzofuran Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Rh(III) | [3+2] Annulation | N-phenoxyacetamides, 1,3-dienes | Redox-neutral, good functional group tolerance. organic-chemistry.org |

| Pd/TY-Phos | Heck/Tsuji-Trost | o-bromophenols, 1,3-dienes | Excellent regio- and enantiocontrol. organic-chemistry.org |

| Cu/SPDO | [3+2] Cycloaddition | Quinone esters, styrenes | High yields, excellent enantioselectivities (up to 99% ee). researchgate.net |

| Cinchona Alkaloid | Dearomative Cycloaddition | 2-nitrobenzofurans, MBH carbonates | Creates three contiguous stereocenters. researchgate.net |

| Quinidine | [4+1] Annulation | Ammonium ylides, o-quinone methides | High enantiopurity (99:1 e.r.). nih.gov |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliary-mediated synthesis provides another reliable strategy for controlling stereochemistry. This approach involves attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent reaction.

The construction of optically active dihydrobenzofuran structural units can be achieved through [3+2] cyclizations of phenols or quinones with olefins, induced by chiral auxiliaries. sioc-journal.cn These methods have been developing rapidly alongside asymmetric catalysis. sioc-journal.cn While specific examples directly pertaining to 5-methyl-2,3-dihydro-1-benzofuran are not prevalent in recent literature, the principles are broadly applicable to its analogs. The development of these methodologies focuses on understanding and controlling stereoselectivity, with applications in the total synthesis of natural products containing the dihydrobenzofuran core. sioc-journal.cn

Green Chemistry Principles in Dihydrobenzofuran Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical processes. This includes using solvent-free conditions, ensuring catalyst recyclability, and maximizing atom economy.

Solvent-Free Reaction Conditions (e.g., Grinding Techniques)

Solvent-free reaction conditions, such as grinding, offer a green alternative to traditional solvent-based synthesis. These methods can lead to shorter reaction times and simpler work-up procedures. researchgate.net

A solvent-free grinding protocol has been successfully used in the [4+1] cyclization of α-chlorooxindoles with salicylaldehydes in the presence of potassium hydroxide (B78521) to produce dihydrobenzofuran spirooxindole scaffolds in good to excellent yields and high diastereoselectivities. nih.gov Another example is the green synthesis of 3-aryl-2,3-dihydro-1,3,4-thiadiazoles based on a benzofuran moiety, which also utilizes grinding techniques. tandfonline.com These methods demonstrate the potential for producing complex heterocyclic structures without the need for volatile organic solvents. researchgate.nettandfonline.com

Catalyst Reuse and Recyclability

The ability to reuse and recycle catalysts is a cornerstone of green chemistry, reducing waste and cost. Heterogeneous catalysts are particularly advantageous in this regard as they can be easily separated from the reaction mixture.

Palladium on carbon (Pd/C) has been employed as a recyclable catalyst for the synthesis of benzofurans from substituted allyl-phenols, with the catalyst being reusable for up to five cycles with similar reactivity. researchgate.net A copper-functionalized metal-organic framework (MIL-101(Cr)) has been developed as a reusable heterogeneous catalyst for the synthesis of benzofurans via an A3 coupling reaction followed by intramolecular cyclization. nih.gov This catalyst demonstrates high activity under solvent-free conditions and can be easily recovered and reused with minimal loss of activity. nih.gov

Table 2: Reusable Catalysts in Dihydrobenzofuran Synthesis

| Catalyst | Reaction | Reusability | Key Advantages |

|---|---|---|---|

| Pd/C | Cyclization of allyl-phenols | Up to 5 cycles. researchgate.net | Cheap, easy to execute. researchgate.net |

| Cu-functionalized MIL-101(Cr) | A3 coupling/cyclization | Multiple cycles with minimal activity loss. nih.gov | High catalytic activity, solvent-free conditions. nih.gov |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. Domino reactions, which involve several bond-forming events in a single pot, are excellent examples of atom-economical processes. researchgate.net

The synthesis of benzofuran and its derivatives through domino approaches is favored over multi-step methods due to higher atom economy, operational simplicity, and being more environmentally benign. researchgate.net Palladium-catalyzed domino Sonogashira coupling/cyclization is an efficient method for constructing the benzofuran framework. researchgate.net Similarly, one-pot syntheses, such as the reaction between o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst, provide an environmentally friendly route to benzofuran derivatives. nih.gov These strategies minimize waste by reducing the number of purification steps and the use of auxiliary substances. nih.govtandfonline.com

Continuous Flow Synthesis and Scale-Up Considerations

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in the synthesis of fine chemicals and pharmaceuticals, including this compound and its analogues. Continuous flow chemistry offers numerous advantages, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of reaction and purification steps, which collectively facilitate scalability. mdpi.com

Research into the continuous flow synthesis of 2,3-dihydrobenzofuran scaffolds has explored various innovative methodologies, demonstrating the potential for efficient and scalable production. These approaches often lead to higher yields, reduced reaction times, and improved product purity compared to conventional batch methods.

One prominent strategy involves visible-light photocatalysis. For instance, a continuous flow approach has been developed for the annulative carbonylation of alkenyl-tethered arenediazonium salts. acs.orgresearchgate.net This method yields acetate-functionalized 2,3-dihydrobenzofurans at room temperature and moderate carbon monoxide pressure, highlighting the potential for producing diverse analogues in a short timeframe with straightforward scale-up. acs.orgresearchgate.net The use of visible-light photocatalysis in a continuous flow setup overcomes some limitations of traditional palladium-catalyzed carbonylation reactions. researchgate.net

Another innovative approach is the metal-free intramolecular C-H insertion of aryldiazoacetates under continuous flow photolysis. rsc.org This method allows for the synthesis of the dihydrobenzofuran scaffold without the need for transition-metal catalysts, which can be advantageous in terms of cost and product purity. rsc.org The reaction can be performed using either a medium-pressure mercury lamp or LEDs, with the addition of a photosensitizer shown to increase yield and influence the stereochemical outcome. rsc.org

The table below summarizes key findings from research on the continuous flow synthesis of 2,3-dihydrobenzofuran analogues, showcasing the variety of reaction types and conditions that have been successfully employed.

Table 1: Research Findings on Continuous Flow Synthesis of 2,3-Dihydrobenzofuran Analogues

| Reaction Type | Catalyst/Reagent | Substrate | Product | Residence Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Visible-Light Photocatalytic Carbonylation | [Ir(dtbbpy)(ppy)2]PF6 | Alkenyl-tethered arenediazonium salt | Acetate-functionalized 2,3-dihydrobenzofuran | Short | Good | acs.orgresearchgate.net |

| Metal-Free Photochemical C-H Insertion | None / 4,4'-dimethoxybenzophenone (B177193) (photosensitizer) | Aryldiazoacetate | Substituted 2,3-dihydrobenzofuran | Not specified | Up to 50% | rsc.org |

| Claisen Rearrangement | Not applicable (thermal) | Not specified | Tetrasubstituted dihydrobenzofuran | Not specified | High-yielding | acs.org |

| Appel-type Dehydration | Triphenylphosphine (TPP) / CCl4 | 1,3-Diene | 2,5-Diaryl furan (B31954) (related structure) | Not specified | 81% | acs.org |

Scale-up considerations are a central theme in the development of continuous flow syntheses for 2,3-dihydrobenzofurans. The ability to increase production by extending the operation time or by "numbering-up" (running multiple reactors in parallel) is a key advantage of this technology. For example, a gram-scale synthesis of a chalcogen-functionalized 2,3-dihydrobenzofuran was successfully demonstrated, yielding 86% of the product after 4 hours, showcasing the scalability of the methodology. mdpi.com Similarly, the development of a stereodivergent synthesis of substituted 2,3-dihydrobenzofurans noted that the process could be performed on a gram scale. nih.gov The multigram synthesis of a tetrasubstituted dihydrobenzofuran was enabled by the use of flow chemistry for a key Claisen rearrangement step, highlighting the practical applicability of this technology for producing significant quantities of material. acs.org

The inherent safety benefits of continuous flow reactors, which handle small volumes of reactants at any given time, are particularly relevant when working with potentially hazardous reagents or intermediates, such as diazonium salts. researchgate.net This improved safety profile, combined with the potential for automation and process optimization, makes continuous flow synthesis a highly attractive and sustainable approach for the industrial production of this compound and a wide array of its structurally diverse analogues. mdpi.com

Chemical Reactivity and Mechanistic Studies of 5 Methyl 2,3 Dihydro 1 Benzofuran

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Moiety

The benzene ring of 5-methyl-2,3-dihydro-1-benzofuran is susceptible to electrophilic attack, a common characteristic of aromatic compounds. The substitution pattern is largely dictated by the electronic effects of the existing substituents: the methyl group and the dihydrofuran ring.

Regioselectivity and Electronic Effects of the 5-Methyl Group

The directing influence of substituents on an aromatic ring during electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry. In the case of this compound, the interplay between the activating methyl group and the dihydrofuran moiety governs the position of incoming electrophiles.

The 5-methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. It is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. This is due to the electron-donating nature of the alkyl group, which stabilizes the intermediate arenium ion through inductive effects and hyperconjugation. libretexts.org

The dihydrofuran ring, specifically the oxygen atom, also influences the regioselectivity. The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, further activating it towards electrophilic attack and reinforcing the ortho, para-directing effect. stackexchange.comechemi.com

Considering the structure of this compound, the positions ortho to the 5-methyl group are C4 and C6. The position para to the 5-methyl group is C2, which is part of the dihydrofuran ring and thus not available for substitution on the benzene ring. The ether oxygen of the dihydrofuran ring directs ortho and para to itself. The positions ortho to the oxygen are C7 and the unavailable C2a. The position para to the oxygen is C5, which is already substituted with the methyl group.

Therefore, the combined electronic effects of the 5-methyl group and the dihydrofuran ring strongly activate the benzene ring for electrophilic attack, with the most likely positions for substitution being C4, C6, and C7. The precise outcome of a given reaction will depend on the specific electrophile and reaction conditions.

Halogenation, Nitration, and Sulfonation Reactions

Halogenation: The reaction of this compound with halogens, such as bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃), is expected to result in the substitution of a hydrogen atom on the aromatic ring with a halogen atom. researchgate.netmnstate.edu Given the directing effects of the substituents, bromination would likely yield a mixture of bromo-substituted products at the activated positions. For instance, bromination of a similar compound, 2,2-dimethyl-2,3-dihydro-1-benzofuran, yields 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran. americanelements.com

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). vulcanchem.comresearchgate.net This reaction is a classic example of electrophilic aromatic substitution. For this compound, the nitro group is expected to add to the positions activated by the methyl and dihydrofuran ether groups. The nitration of 2-methyl-2,3-dihydrobenzofuran has been shown to produce 2-methyl-7-nitro-2,3-dihydrobenzofuran, indicating that the position ortho to the dihydrofuran oxygen and meta to the methyl group can be reactive. nih.gov

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid or sulfur trioxide (SO₃) in an appropriate solvent. researchgate.net This reaction is reversible. The sulfonation of related dihydrobenzofurans has been studied, and the position of sulfonation is influenced by the existing substituents and reaction conditions. researchgate.net For example, the sulfonation of 2,3-dihydrobenzofuran (B1216630) can lead to substitution at various positions on the benzene ring. researchgate.net

| Reaction | Reagents | Expected Major Products |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-, 6-Bromo-, and 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-, 6-Nitro-, and 7-Nitro-5-methyl-2,3-dihydro-1-benzofuran |

| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid, -6-sulfonic acid, and -7-sulfonic acid |

Friedel-Crafts Alkylation and Acylation Reactions

Friedel-Crafts Alkylation: This reaction involves the introduction of an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mnstate.edu Due to the activating nature of the substituents on this compound, this reaction is expected to proceed readily, yielding products with an additional alkyl group on the benzene ring at the activated positions. However, a common issue with Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group further activates the ring. mnstate.edu

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. researchgate.netsmolecule.com Unlike alkylation, the product of acylation is a ketone, and the acyl group is deactivating, which prevents further reactions on the same molecule. mnstate.edu Therefore, acylation is generally a more controlled reaction. For this compound, acylation is expected to occur at the most activated and sterically accessible positions. For example, the Friedel-Crafts acylation of benzofuran (B130515) derivatives has been shown to be a useful method for synthesizing various substituted benzofurans. researchgate.net

| Reaction | Reagents | Expected Major Products |

| Friedel-Crafts Alkylation | R-X / AlCl₃ | Mixture of alkylated products at C4, C6, and C7 |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | 4-Acyl-, 6-Acyl-, and 7-Acyl-5-methyl-2,3-dihydro-1-benzofuran |

Reactions of the Dihydrofuran Ring

The dihydrofuran ring of this compound also exhibits characteristic reactivity, particularly involving oxidation and reduction processes that can lead to ring-opening or saturation.

Oxidation Reactions and Ring-Opening Pathways

The dihydrofuran ring can be susceptible to oxidation, which can lead to a variety of products, including ring-opened structures. smolecule.comvulcanchem.com The specific outcome of an oxidation reaction depends on the oxidizing agent and the reaction conditions. For instance, oxidation of benzofurans can lead to the formation of multifunctional 2,3-dihydrobenzofurans. researchgate.net In some cases, strong oxidizing agents can lead to the cleavage of the dihydrofuran ring.

Reduction Strategies (e.g., to Saturated Ring Systems)

The dihydrofuran ring can be reduced to a fully saturated tetrahydrofuran (B95107) ring. evitachem.com This is typically achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). Another approach involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), although these are generally more effective for reducing carbonyl groups than for saturating aromatic or heterocyclic rings. More recent methods for the reduction of furans to dihydrofurans and tetrahydrofurans have utilized Brønsted acids with silanes. acs.org

| Reaction | Reagents/Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 5-Methyl-2,3,4,5,6,7-hexahydro-1-benzofuran |

| Brønsted Acid/Silane Reduction | TFA, Et₃SiH, H₂O | 5-Methyl-2,3,4,5-tetrahydro-1-benzofuran |

Functionalization at C-2 and C-3 Positions

The dihydrofuran ring, specifically the C-2 and C-3 positions, is a primary site for chemical modification. The benzylic C-2 position is particularly reactive. Strategies for functionalizing these positions often involve creating intermediates that can be trapped by various nucleophiles or undergo cyclization. rsc.orgresearchgate.net

One-pot syntheses have been developed to create highly functionalized 2,3-disubstituted dihydrobenzofurans from simple starting materials. rsc.org For instance, rhodium-catalyzed intramolecular C-H insertion reactions of α-imino rhodium carbenes can yield a variety of 2,3-disubstituted dihydrobenzofuran derivatives in good to excellent yields. rsc.orgrsc.org Another approach involves a domino annulation of chiral salicyl N-phosphonyl imines with bromo malonates, which proceeds with high yields and diastereoselectivity. rsc.org

Palladium-catalyzed reactions are also pivotal in functionalizing the dihydrofuran ring. A notable method involves the carboalkoxylation of 2-allylphenols with aryl triflates, which generates a wide range of substituted 2,3-dihydrobenzofurans with good yields and diastereoselectivities (up to >20:1). nih.gov

Table 1: Selected Methods for C-2 and C-3 Functionalization of Dihydrobenzofuran Scaffolds

| Reaction Type | Catalyst/Reagent | Positions Functionalized | Key Features |

|---|---|---|---|

| Intramolecular C-H Insertion | Rhodium Carbene | C-2, C-3 | One-pot synthesis, good to excellent yields. rsc.orgrsc.org |

| Domino Annulation | Cs₂CO₃ | C-2, C-3 | Asymmetric synthesis, impressive yields and diastereoselectivity. rsc.org |

| Alkene Carboalkoxylation | Palladium/CPhos | C-2, C-3 | Couples 2-allylphenols with aryl triflates, good diastereoselectivity. nih.gov |

| Tandem Cyclization/Coupling | Palladium Nanoparticles | C-3 | Allows for subsequent coupling reactions (e.g., Suzuki). nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and the this compound scaffold is amenable to such transformations, particularly after initial halogenation or activation.

The Heck reaction , for instance, has been employed in cascade processes. A palladium-catalyzed one-pot sequence involving an intramolecular Heck reaction of an olefin-tethered aryl iodide followed by an intermolecular Heck reaction with alkenes can produce functionalized 3-methyl-2,3-dihydrobenzofurans with exclusive E-form selectivity. nih.gov Enantioselective intramolecular Heck-Matsuda reactions have also been developed, providing access to chiral 3,3-disubstituted-2,3-dihydrobenzofurans. acs.orgresearchgate.net

The Suzuki coupling is another key reaction. Palladium nanoparticle-catalyzed tandem cyclization/Suzuki-coupling reactions have been used to synthesize 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives. nih.gov This involves the coupling of a boronic acid with a suitable benzofuran precursor. nih.gov While less specific data is available for the Sonogashira reaction on this exact methylated scaffold, the parent benzofuran system readily undergoes Sonogashira coupling, suggesting its applicability. organic-chemistry.org

Table 2: Examples of Cross-Coupling Reactions on Dihydrobenzofuran Scaffolds

| Reaction Name | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Sequential Heck | Palladium | Olefin-tethered aryl iodides, alkenes | (E)-3-cinnamyl-3-methyl-2,3-dihydrobenzofurans. nih.gov |

| Heck-Matsuda | Palladium/Chiral Ligand | Arenediazonium salts | Enantioenriched 3,3-disubstituted-2,3-dihydrobenzofurans. acs.org |

| Tandem Cyclization/Suzuki | Palladium Nanoparticles, K₂CO₃ | Phenol (B47542) derivative, Phenylboronic acid | 3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid methyl ester. nih.gov |

C-H Activation and Direct Functionalization

Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. For the this compound scaffold, this can occur on either the aromatic ring or the dihydrofuran portion.

Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides, followed by a [3+2] annulation with 1,3-dienes, provides a redox-neutral pathway to construct dihydrobenzofurans. organic-chemistry.org A sequential strategy combining a rhodium-catalyzed enantioselective C-H insertion with a palladium-catalyzed C-H activation/C-O cyclization has been used to achieve the enantioselective synthesis of highly functionalized 2,3-dihydrofurans. researchgate.net

Furthermore, methods for direct aryl C-O bond formation under mild conditions have been developed, utilizing diaryliodonium intermediates to synthesize functionalized dihydrobenzofurans without the high temperatures often required for C-H functionalization. nih.gov Iron-catalyzed C-H activation followed by copper-catalyzed C-O bond formation also provides a route to these structures. aablocks.com

Photochemical and Electrochemical Reactivity (Beyond Synthesis)

Beyond traditional thermal reactions, photochemical and electrochemical methods offer unique pathways for the reactivity of this compound and its derivatives.

Photochemical Reactivity: Photochemical transformations can initiate unique cascade reactions. For example, the irradiation of 2-allylphenol (B1664045) derivatives can lead to the formation of functionalized 2,3-dihydrobenzofurans through a process involving carbon-centered radical species. nih.gov The photolysis of certain 4-methyl-3-(2-hydroxyphenyl)chrom-3-enes has been shown to yield dihydrobenzofuro[3,2-b]benzofuran structures. psu.edu In some cases, photoaromatization can occur, where irradiation of 2,3-dihydro-2-methylbenzofuran (B49830) in the presence of a sensitizer (B1316253) like acetone (B3395972) can lead to the formation of 2-methylbenzofuran. oup.com Visible-light-activated heterogeneous photocatalysts have also been used for the oxidative [3+2] cycloaddition of phenols with olefins to form 2,3-dihydrobenzofurans. acs.org

Electrochemical Reactivity: Electrochemical methods provide an alternative, often milder, approach to functionalization. Anodic oxidation can be used for the selenenylation of 2-allylphenol derivatives to create selenyl-dihydrobenzofurans. researchgate.net A Wacker-type cyclization of alkenyl phenols to form 2,3-dihydrobenzofurans can be achieved electrochemically, using TEMPO as a redox mediator to regenerate the active Pd(II) catalyst at room temperature. beilstein-journals.org Another novel electrochemical method involves the sequential aryl radical cyclization and carboxylation of 2-allyloxybromobenzenes to produce 2,3-dihydrobenzofuran-3-ylacetic acids. thieme-connect.com

Table 3: Photochemical and Electrochemical Reactions of Dihydrobenzofuran Derivatives

| Reaction Type | Method | Key Features | Product |

|---|---|---|---|

| Cascade Reaction | Photochemical (light-driven) | Metal-free, proceeds via carbon-centered radicals. nih.gov | Densely functionalized 2,3-dihydrobenzofurans. nih.gov |

| Photoaromatization | Photochemical (Acetone sensitizer) | Dehydrogenation of the dihydrofuran ring. oup.com | 2-Methylbenzofuran. oup.com |

| Oxidative Cycloaddition | Photocatalytic (Visible light) | Uses a heterogeneous photocatalyst for [3+2] cycloaddition. acs.org | 2,3-Dihydrobenzofurans. acs.org |

| Selenenylation | Electrochemical (Anodic oxidation) | Forms a tetrasubstituted carbon center. researchgate.net | Selenyl-dihydrobenzofurans. researchgate.net |

| Cyclization-Carboxylation | Electrochemical (Mediated) | Sequential aryl radical cyclization and carboxylation. thieme-connect.com | 2,3-Dihydrobenzofuran-3-ylacetic acids. thieme-connect.com |

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2,3 Dihydro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By probing the magnetic properties of atomic nuclei, NMR can elucidate the chemical environment of individual atoms and their connectivity within a molecule.

One-Dimensional (¹H, ¹³C) NMR for Proton and Carbon Environments

One-dimensional NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for determining the basic framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-methyl-2,3-dihydro-1-benzofuran would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern. The protons of the dihydrofuran ring, specifically the methylene (B1212753) protons at positions 2 and 3, would resonate in the upfield region. The methyl group at position 5 would produce a characteristic singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of the aromatic carbons would be observed in the range of 100-160 ppm, while the aliphatic carbons of the dihydrofuran ring and the methyl group would appear at higher field strengths.

Despite extensive searches of available scientific literature and databases, specific, experimentally obtained ¹H and ¹³C NMR data for this compound could not be located. Therefore, a detailed data table of chemical shifts and coupling constants cannot be provided at this time.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and elucidating the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the dihydrofuran ring and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify longer-range (typically 2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity between the methyl group and the aromatic ring, as well as linking the dihydrofuran moiety to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful for confirming the stereochemical arrangement of substituents on the dihydrofuran ring if chiral centers were present.

Detailed experimental 2D NMR data for this compound are not available in the reviewed literature. Consequently, a table of 2D NMR correlations cannot be presented.

Solid-State NMR for Crystalline Materials

Solid-state NMR (ssNMR) is a specialized technique used to study the structure and dynamics of molecules in the solid phase. It is particularly valuable for analyzing crystalline and amorphous materials, providing insights into polymorphism, molecular packing, and intermolecular interactions.

There is no information available in the scientific literature regarding the solid-state NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C₉H₁₀O. The theoretical exact mass for the molecular ion [M]⁺ can be calculated with high precision.

Specific experimental high-resolution mass spectrometry data for this compound were not found in the available literature.

| Molecular Formula | Calculated Exact Mass (Da) |

| C₉H₁₀O | 134.0732 |

Note: This table presents the theoretical exact mass calculated for the specified molecular formula. Experimental verification is required.

Fragmentation Pathway Analysis

In mass spectrometry, after the initial ionization, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. The fragmentation of 2,3-dihydrobenzofuran (B1216630) derivatives typically involves cleavages in the dihydrofuran ring and the loss of small neutral molecules.

A detailed experimental study on the specific fragmentation pathways of this compound under different ionization conditions (e.g., Electron Ionization - EI) has not been reported in the searched scientific literature. Therefore, a definitive fragmentation scheme and a corresponding data table of fragment ions cannot be provided.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The key vibrational modes can be categorized as follows:

Aromatic C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups at positions 2 and 3, and the methyl (-CH₃) group at position 5, are anticipated in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon stretching within the benzene ring typically occur in the 1620-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) is characterized by a strong asymmetric stretching band, expected around 1250-1200 cm⁻¹, and a symmetric stretching band near 1050-1000 cm⁻¹.

Methyl Group Vibrations: The methyl group will exhibit characteristic asymmetric and symmetric bending (scissoring) vibrations around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

The expected vibrational frequencies for this compound are inferred from data on analogous compounds like 2,3-dihydrobenzofuran and other methylated aromatics. nih.govnih.govnist.gov

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000 - 2850 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |

| CH₂ Scissoring | ~1470 | Medium | Medium-Weak |

| CH₃ Asymmetric Bending | ~1460 | Medium | Medium-Weak |

| CH₃ Symmetric Bending | ~1380 | Medium | Weak |

| Aryl-Alkyl C-O Asymmetric Stretch | 1250 - 1200 | Strong | Medium-Weak |

| Aryl-Alkyl C-O Symmetric Stretch | 1050 - 1000 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is determined by the electronic transitions within the substituted benzene chromophore. The dihydrofuran portion of the molecule does not absorb in the near-UV or visible range. The chromophore is essentially a 2,4-dialkyl-substituted anisole.

The spectrum is expected to show two primary absorption bands characteristic of benzene derivatives:

E₂ Band: A strong absorption band around 220-230 nm, corresponding to a π → π* transition.

B Band: A weaker, structured absorption band between 270 and 290 nm, which arises from a symmetry-forbidden π → π* transition.

The presence of the methyl group at the 5-position, acting as an auxochrome, is predicted to cause a slight bathochromic (red) shift of these absorption maxima compared to the parent 2,3-dihydro-1-benzofuran. nist.gov The ether oxygen of the dihydrofuran ring also acts as a potent auxochrome, significantly influencing the position and intensity of these bands. Based on data for 2,3-dihydro-1-benzofuran, which shows a maximum (λ_max) around 285 nm, the 5-methyl derivative is expected to have a similar profile. researchgate.net

Table 2: Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π* (E₂ Band) | ~225 | High |

| π → π* (B Band) | ~287 | Moderate |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While a specific crystal structure for this compound has not been reported, extensive crystallographic data on its derivatives provide a clear picture of its expected solid-state conformation. nih.govresearchgate.netvensel.org

The molecule consists of a planar benzene ring fused to a non-planar dihydrofuran ring. The five-membered dihydrofuran ring is not flat and typically adopts an envelope or twisted (half-chair) conformation to relieve ring strain. In this conformation, one of the carbon atoms (either C2 or C3) deviates from the plane formed by the other four atoms of the ring.

The fusion of the dihydrofuran ring to the benzene ring results in a relatively rigid bicyclic system. The bond lengths and angles are expected to be consistent with standard values for aromatic C-C bonds (approx. 1.39 Å), C-O bonds (approx. 1.37 Å for Ar-O and 1.43 Å for O-CH₂), and aliphatic C-C bonds (approx. 1.54 Å). The methyl group at the 5-position will be co-planar with the benzene ring. As this compound is an achiral molecule, it crystallizes in a centrosymmetric space group, and the concept of absolute configuration does not apply.

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Description | Expected Value |

| Benzene Ring | Planarity | Planar |

| Dihydrofuran Ring | Conformation | Envelope or Twisted |

| C(Ar)-C(Ar) Bond Length | Aromatic C-C bond in the benzene ring | ~1.39 Å |

| C(Ar)-O Bond Length | Aryl ether bond | ~1.37 Å |

| O-C(aliphatic) Bond Length | Alkyl ether bond | ~1.43 Å |

| C(aliphatic)-C(aliphatic) Bond Length | C2-C3 bond | ~1.54 Å |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are exclusively used to characterize chiral molecules, as they measure the differential interaction of the molecule with left- and right-circularly polarized light.

This compound is an achiral molecule because it possesses a plane of symmetry that includes the benzene ring and the methyl group. Therefore, it does not exhibit optical activity and will not produce a CD or ORD spectrum.

However, if a substituent were introduced at the C2 or C3 position of the dihydrofuran ring, a stereocenter would be created, resulting in a chiral molecule with (R) and (S) enantiomers. For such chiral derivatives, chiroptical spectroscopy would be a critical tool for determining enantiomeric purity and assigning the absolute configuration.

Studies on chiral 2,3-dihydrobenzofuran derivatives have established a helicity rule that correlates the conformation (helicity) of the dihydrofuran ring to the sign of the Cotton effect observed in the CD spectrum. nih.govresearchgate.net Specifically, for the ¹L_b electronic transition (around 270-300 nm), a P (positive) helicity of the heterocyclic ring leads to a negative CD signal, while an M (negative) helicity results in a positive CD signal. nih.gov This rule, however, can be inverted by the substitution pattern on the fused benzene ring. researchgate.net Thus, for any chiral derivative of this compound, CD spectroscopy, often in combination with quantum mechanical calculations, would be invaluable for elucidating its absolute stereochemistry.

Computational and Theoretical Studies on 5 Methyl 2,3 Dihydro 1 Benzofuran

Quantum Chemical Calculations: Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of 5-methyl-2,3-dihydro-1-benzofuran. These calculations are essential for predicting the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of molecules. The B3LYP functional, a hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly employed for such studies. researchgate.netresearchgate.net This approach allows for the optimization of the molecular geometry, providing data on bond lengths, bond angles, and dihedral angles. For instance, in similar dihydrobenzofuran structures, the dihydrofuran ring is known to exhibit a non-planar envelope conformation. smolecule.com DFT calculations can precisely determine the puckering parameters of this ring system in this compound.

Theoretical calculations for related benzofuran (B130515) derivatives have demonstrated that DFT methods are effective in predicting molecular structures that are in good agreement with experimental data. materialsciencejournal.org These studies often involve the optimization of the ground state geometry to find the most stable conformation of the molecule. kbhgroup.in

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are also utilized to study compounds like this compound. nih.gov These methods can provide highly accurate results for molecular properties, though they are often more computationally intensive than DFT. For example, the QCISD(T) level of theory has been used to calculate energy values at critical points on the potential energy surface for similar molecules. huji.ac.il

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Properties)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. materialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. kbhgroup.in

The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. For various benzofuran derivatives, FMO analysis has been performed using DFT calculations to evaluate their reactivity. researchgate.netbhu.ac.in These studies help in identifying the electrophilic and nucleophilic sites within the molecule. bhu.ac.in

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound, particularly concerning the puckering of the dihydrofuran ring and the orientation of the methyl group, is investigated through conformational analysis. This involves mapping the potential energy surface of the molecule to identify the lowest energy conformations.

For related dihydrobenzofuran structures, it has been noted that the dihydrofuran ring adopts a non-planar envelope conformation. smolecule.com Computational studies can map the energy changes associated with the puckering of this ring, revealing the most stable conformations and the energy barriers between them. huji.ac.il This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Prediction and Validation of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netresearchgate.net

These predicted spectra can be compared with experimental data to confirm the molecular structure. For example, ¹H NMR spectra have been reported for similar compounds like 1-methyl-4-[(this compound-2-yl) methyl]piperazine, showing characteristic signals for the methyl group and the protons on the dihydrobenzofuran ring system. frontiersin.org Computational predictions for this compound would be expected to show similar characteristic chemical shifts, aiding in its identification and characterization.

Simulated IR, Raman, and UV-Vis Spectra

Computational chemistry provides powerful tools for predicting the spectral properties of molecules, offering insights that complement experimental findings. Techniques such as Density Functional Theory (DFT) are frequently employed to simulate Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net These simulations are crucial for assigning vibrational modes and understanding electronic transitions.

While specific, in-depth computational spectral studies solely focused on this compound are not extensively documented in the provided search results, the principles can be understood from studies on closely related 2,3-dihydrobenzofuran (B1216630) derivatives. For instance, theoretical analyses of chalcones containing a 2,3-dihydrobenzofuran moiety have been performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set. researchgate.net Such studies allow for the prediction of harmonic vibrational frequencies and the assignment of spectral bands. researchgate.net

Simulated Vibrational Spectroscopy (IR and Raman)

Simulated IR and Raman spectra are generated by calculating the vibrational frequencies of the molecule's optimized geometry. These calculations help in the detailed assignment of vibrational modes observed in experimental spectra. For related benzofuran structures, DFT calculations have been used to assign characteristic vibrational modes, such as C-H stretching, in-plane and out-of-plane bending, and the vibrations of the dihydrofuran and benzene (B151609) rings. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. researchgate.net

For this compound, one would expect to see characteristic peaks corresponding to:

Aromatic C-H stretching vibrations.

Aliphatic C-H stretching from the methyl and dihydrofuran groups.

C-O-C stretching of the ether linkage in the dihydrofuran ring.

Vibrations associated with the substituted benzene ring.

Below is a hypothetical table of selected simulated vibrational frequencies for a generic 2,3-dihydrobenzofuran structure, based on data from related compounds.

| Vibrational Mode | Simulated Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic CH₂ Stretch | 2950-2850 | IR, Raman |

| C=C Aromatic Ring Stretch | 1600-1450 | IR, Raman |

| C-O-C Asymmetric Stretch | 1250-1200 | IR |

| C-H Bending | 1470-1370 | IR |

Simulated Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For derivatives of 2,3-dihydrobenzofuran, electronic absorption studies have been conducted using TD-DFT with the B3LYP functional. researchgate.net These calculations help identify the principal electronic transitions, such as π → π* and n → π* transitions, and predict the maximum absorption wavelengths (λ_max). The solvent effect is often included in these simulations to provide a more accurate comparison with experimental solution-phase spectra. researchgate.net

Mechanistic Elucidation through Computational Transition State Theory

Computational Transition State Theory is a vital tool for understanding reaction mechanisms, kinetics, and selectivity. e3s-conferences.org By locating and characterizing the transition state (TS) on a potential energy surface, chemists can determine activation energies and gain insight into the structural and electronic features that govern a chemical reaction. e3s-conferences.org

For reactions involving benzofuran derivatives, computational methods like DFT can be used to model the reaction pathways. For example, in cycloaddition reactions, theoretical studies can confirm the regiospecificity and stereoselectivity by analyzing the potential energy surfaces of different reaction paths. researchgate.net The analysis of the transition state structure reveals key intermolecular interactions and bond-forming/bond-breaking processes that control the reaction's outcome. e3s-conferences.org

While a specific mechanistic study on this compound was not found, the methodology can be applied to understand its reactivity. For instance, in a hypothetical electrophilic substitution reaction on the benzene ring of this compound, transition state calculations could:

Determine the activation energies for substitution at different positions.

Explain the directing effects of the fused dihydrofuran ring and the methyl group.

Model the structure of the transition state, providing geometric and energetic data.

These calculations provide thermodynamic and kinetic information that helps elucidate the reaction mechanism and predict the most favorable reaction products. e3s-conferences.org

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MESP) surface analysis is a powerful computational method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netmaterialsciencejournal.org The MESP map displays the electrostatic potential on the electron density surface of the molecule. wolfram.com

Different colors on the MESP map indicate different potential values:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. iucr.org These are often found near electronegative atoms like oxygen. researchgate.net

Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. iucr.org These are typically located around hydrogen atoms. researchgate.net

Green regions correspond to neutral or near-zero potential. wolfram.com

In studies of related 2,3-dihydrobenzofuran chalcones, MESP analysis has been used to identify the distribution of charge density. researchgate.net The electronegative regions were found to be located over oxygen atoms, while electropositive regions were situated over hydrogen atoms. researchgate.net For this compound, an MESP analysis would likely show:

A region of high negative potential (red) around the oxygen atom of the dihydrofuran ring, making it a site for interaction with electrophiles or a hydrogen-bond acceptor. researchgate.netiucr.org

Regions of positive potential (blue) around the hydrogen atoms of the methyl group and the aromatic ring.

The π-system of the benzene ring would also influence the potential distribution, affecting its susceptibility to electrophilic aromatic substitution.

This analysis provides valuable insights into the molecule's reactivity and its potential for intermolecular interactions. materialsciencejournal.org

| Region on MESP Map | Electrostatic Potential | Predicted Reactivity |

| Around Oxygen Atom | Negative (Red) | Site for Electrophilic Attack / H-Bond Acceptor |

| Around Aromatic Hydrogens | Positive (Blue) | Site for Nucleophilic Interaction |

| Around Methyl Hydrogens | Positive (Blue) | Site for Nucleophilic Interaction |

| Benzene Ring Face | Generally Negative (Green/Yellow) | Site for π-stacking / Electrophilic Substitution |

Analysis of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions and crystal packing is essential for understanding the solid-state properties of molecular materials. X-ray crystallography, complemented by computational tools like Hirshfeld surface analysis, provides detailed information on how molecules arrange themselves in a crystal lattice. iucr.orgnih.gov

For various derivatives of 2,3-dihydro-1-benzofuran, crystal structure analyses have revealed several key types of intermolecular interactions that govern their packing:

π–π Stacking Interactions : The aromatic benzene rings of benzofuran derivatives can stack on top of each other, contributing significantly to the stability of the crystal structure. nih.govresearchgate.net

C–H⋯π Interactions : Hydrogen atoms from one molecule can interact with the π-electron cloud of a benzene or furan (B31954) ring of a neighboring molecule. nih.govresearchgate.net

Hydrogen Bonding : In derivatives containing suitable functional groups (e.g., -OH, -NH), classical hydrogen bonds (like O-H⋯N or N-H⋯O) can form strong dimers or chains. researchgate.netiucr.org Even in the absence of strong donors, weak C-H⋯O hydrogen bonds are often observed, where a C-H bond acts as a donor and an oxygen atom as an acceptor. researchgate.net

A Hirshfeld surface analysis of a related 7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one indicated that H⋯H (40.7%), O⋯H/H⋯O (24.7%), and C⋯H/H⋯C (16.1%) contacts were the most significant in the crystal packing. nih.gov For this compound, which lacks strong hydrogen bond donors, one would anticipate that the crystal packing would be primarily directed by weaker forces such as van der Waals interactions, C-H⋯O bonds (with the ether oxygen acting as an acceptor), and potential C-H⋯π or π–π stacking interactions involving the aromatic ring. The methyl group could also participate in these weak interactions.

Applications of 5 Methyl 2,3 Dihydro 1 Benzofuran in Specialized Chemical Fields

Building Block in Complex Organic Synthesis

5-Methyl-2,3-dihydro-1-benzofuran serves as a versatile and valuable building block in the field of complex organic synthesis. Its distinct bicyclic structure, featuring a fused benzene (B151609) and dihydrofuran ring, provides a rigid scaffold that can be strategically functionalized. The methyl group at the 5-position influences the electronic properties of the aromatic ring, guiding subsequent chemical modifications.

Precursor for Advanced Heterocyclic Scaffolds

The 2,3-dihydro-1-benzofuran core is a foundational element for constructing more elaborate heterocyclic systems. The inherent reactivity of this scaffold allows chemists to introduce a variety of functional groups and build new rings, leading to compounds with diverse and often enhanced biological or material properties. For instance, the dihydrobenzofuran nucleus is a known scaffold for creating hybrid molecules, such as pyridine-pyrazolone hybrids.

The synthesis of advanced heterocyclic structures often leverages the dihydrobenzofuran core's ability to undergo specific chemical reactions. Benzofuran (B130515) derivatives are key starting materials in the synthesis of complex molecules intended for use in material science and as fine chemicals. smolecule.com The strategic functionalization of the this compound framework enables the development of novel compounds with tailored properties. For example, benzofurans can be linked with other heterocyclic moieties like pyrazole (B372694) and thiazolidin-4-one to create multi-component molecular architectures. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Benzofuran Cores

| Base Scaffold | Derived Heterocycle Type | Potential Application Area | Source(s) |

|---|---|---|---|

| 2,3-Dihydro-1-benzofuran | Pyridine-Pyrazolone Hybrids | Medicinal Chemistry | |

| Benzofuran | Pyrazole Hybrids | Medicinal Chemistry | mdpi.com |

| Benzofuran | Thiazolidin-4-one Hybrids | Medicinal Chemistry | mdpi.com |

| Benzofuran | Fused Pyridines | Materials Science | researchgate.net |

Intermediates in Total Synthesis of Natural Products

The 2,3-dihydrobenzofuran (B1216630) ring system is a recurring structural motif in a significant number of natural products, particularly in the neolignan class, which are known for a wide range of biological activities. rsc.orgacs.org Consequently, this compound and its close analogs are crucial intermediates in the total synthesis of these complex natural molecules. rsc.org Organic chemists utilize these intermediates as a foundational piece, systematically adding complexity through a series of reactions to arrive at the final natural product target. acs.org

A concise synthetic strategy for natural products like ailanthoidol, egonol, and stemofuran A has been developed that relies on the formation of the benzofuran core as a key step. researchgate.net While these specific examples may not start from the 5-methyl derivative, the methodology highlights the importance of the dihydrobenzofuran skeleton in natural product synthesis. The synthesis of such compounds underscores the role of the dihydrobenzofuran moiety as a privileged scaffold provided by nature, which synthetic chemists aim to replicate and modify. rsc.orgnih.gov

Contributions to Materials Science